molecular formula C14H14N4O3S2 B2784314 1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203371-79-2

1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2784314
CAS No.: 1203371-79-2
M. Wt: 350.41
InChI Key: MXRLDMAMAKEDOG-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a sophisticated synthetic organic compound designed for preclinical research, particularly in the field of oncology and medicinal chemistry. This molecule is a hybrid scaffold that incorporates two pharmacologically significant moieties: a 1,4-dimethyl-1H-pyrazole carboxamide and a 6-(methylsulfonyl)benzo[d]thiazole group. Such structural features are commonly investigated for their potential to interact with key biological targets. Compounds bearing the benzothiazole nucleus have demonstrated a broad spectrum of biological activities and are considered privileged structures in anticancer agent development . The pyrazole core is also a rational building block in drug discovery, often associated with anti-inflammatory and anticancer properties . The primary research value of this compound lies in its potential as a multi-target therapeutic agent. Based on studies of highly analogous molecules, this class of compounds is frequently explored as an enzyme inhibitor. The methylsulfonyl group attached to the benzothiazole ring is a known pharmacophore that can contribute to selectivity for specific enzyme isoforms, similar to the design of COX-2 inhibitors like celecoxib . Researchers investigate such compounds for their ability to inhibit critical signaling pathways in cancer cells, including those mediated by receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER-2 . These targets are overexpressed in a variety of human solid tumours, including breast, lung, and gastric cancers, and their inhibition can suppress proliferation and induce apoptosis in malignant cells . The proposed mechanism of action involves the molecule binding to the ATP-binding site or allosteric sites on target enzymes, thereby modulating their activity and downstream signaling cascades. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S2/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(23(3,20)21)6-11(10)22-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRLDMAMAKEDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The compound is synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride in tetrahydrofuran, resulting in an acylated product. The synthesis yields a white solid after recrystallization, with a reported yield of approximately 86.8% . The characterization of the compound includes various spectroscopic techniques such as NMR and FTIR, confirming its structure and purity.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. A study highlighted the cytotoxic effects of several pyrazole-containing compounds against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, demonstrating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

The mechanism underlying the anticancer activity of pyrazole derivatives may involve the inhibition of microtubule assembly, which is crucial for cell division. Compounds such as 7d and 10c were shown to disrupt microtubule dynamics at concentrations of 20 μM, leading to apoptosis in cancer cells . Additionally, these compounds enhanced caspase-3 activity, a marker for apoptosis, indicating their potential as pro-apoptotic agents.

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Recent studies have demonstrated that certain pyrazole derivatives can inhibit COX-2 activity, a key enzyme in inflammatory processes. For instance, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition Activity

CompoundIC50 (μM)Reference
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by its structural components. The presence of the benzothiazole moiety has been linked to enhanced anticancer activity due to its ability to interact with biological targets involved in cancer progression . Variations in substituents on the pyrazole ring can significantly alter the potency and selectivity of these compounds against different cancer types.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • MDA-MB-231 Model : Compounds derived from pyrazole were tested in vivo using xenograft models of breast cancer, showing a reduction in tumor volume and weight compared to controls.
  • HepG2 Model : In liver cancer models, treatment with selected pyrazole derivatives resulted in significant apoptosis and reduced proliferation rates.

Scientific Research Applications

Anti-inflammatory Applications

The compound exhibits potent anti-inflammatory properties, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Recent studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in various models.

  • Mechanism of Action : The inhibition of COX-2 is crucial for reducing inflammation and pain. In vitro studies have shown that 1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide has a selective inhibitory effect on COX-2 compared to COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs .
  • Case Studies : In a study involving carrageenan-induced paw edema in rats, compounds similar to 1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide showed significant reductions in edema with effective doses lower than traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of this compound is notable, particularly against various cancer cell lines.

  • Cell Line Studies : Research has indicated that derivatives containing the pyrazole structure can inhibit the growth of multiple cancer types, including breast (MDA-MB-231), lung (A549), and colorectal (HCT-116) cancers. The compound has demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cell lines .
  • Mechanisms : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic markers and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Emerging research suggests that 1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide may also possess antimicrobial properties.

  • In vitro Studies : Preliminary tests have shown effectiveness against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The specific mechanisms of action are still under exploration but may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Methylsulfonyl groupEnhances solubility and bioavailability
Pyrazole ringCentral to anticancer and anti-inflammatory activity
Carboxamide groupInfluences binding affinity to target enzymes

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The pyrazole moiety (1,4-dimethyl substitution) participates in electrophilic substitution and cyclocondensation reactions:

  • Nitration : Under mixed acid (HNO₃/H₂SO₄) conditions, electrophilic nitration occurs at the C-5 position of the pyrazole ring, yielding 5-nitro derivatives .

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group at C-4 to a carboxylic acid, forming 4-carboxy-1-methylpyrazole derivatives .

  • Cyclocondensation : Reacts with hydrazine derivatives to form pyrazolo[3,4-d]pyrimidine systems under reflux in ethanol .

Benzothiazole Sulfonyl Group Reactivity

The methylsulfonyl group at C-6 of the benzothiazole ring enables nucleophilic substitutions:

  • Hydrolysis : Heating with aqueous NaOH (10%) cleaves the sulfonyl group to yield 6-hydroxybenzothiazole derivatives, though steric hindrance may reduce reaction efficiency .

  • SNAr Reactions : Electron-withdrawing sulfonyl groups activate the benzothiazole ring for nucleophilic aromatic substitution (e.g., with amines or thiols) at C-5 or C-7 positions .

Carboxamide Group Reactivity

The carboxamide linker undergoes hydrolysis and coupling reactions:

  • Acidic/Basic Hydrolysis : Refluxing with HCl (6N) or NaOH converts the carboxamide to a carboxylic acid (pyrazole-3-carboxylic acid) .

  • Transamidation : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form substituted amides .

Catalytic Functionalization

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the pyrazole C-5 position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

  • C–H Activation : Directed ortho-methylation of the benzothiazole ring using CH₃I and AgOTf under Pd(OAc)₂ catalysis .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Nitro derivatives show enhanced antimicrobial activity (MIC: 2.5–12.5 µg/mL against S. aureus and E. coli) .

  • Hydrolysis products (carboxylic acids) exhibit reduced cytotoxicity due to increased polarity .

Mechanistic Insights

  • Pyrazole Electrophilicity : Methyl groups deactivate the ring, directing nitration/oxidation to specific positions .

  • Sulfonyl Group Effects : The –SO₂CH₃ group enhances benzothiazole’s electron deficiency, facilitating nucleophilic attack .

Comparison with Similar Compounds

Target Compound

  • Core structure : Benzo[d]thiazole with pyrazole-3-carboxamide at C2 and methylsulfonyl at C4.
  • Key functional groups: Methylsulfonyl (polar, electron-withdrawing), dimethylpyrazole (hydrogen-bond donor/acceptor).

Analogous Compounds

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Compound 14) Core structure: Benzo[d]thiazole linked to a quinoline via a piperazine spacer. Key substituents: Trifluoromethyl (lipophilic), piperazine (enhances solubility and bioavailability) .

Benzodioxine-Based Thiadiazole Derivatives (Compounds 1–25)

  • Core structure : Benzodioxine fused with thiadiazole.
  • Key substituents : Thiosemicarbazide-derived hydrazine-carbothioamide (electron-rich, redox-active) .

Riluzole (Clinical Benchmark) Core structure: Benzo[d]thiazole with an amino group at C2. Key substituents: Amino group (polar, facilitates CNS penetration).

Dabrafenib (Kinase Inhibitor)

  • Core structure : Benzo[d]thiazole with sulfonamide and pyridopyrimidine groups.
  • Key substituents : Sulfonamide (targets BRAF kinase).

Table 1: Structural Comparison

Compound Core Structure Key Substituents Biological Target
Target Compound Benzo[d]thiazole 6-methylsulfonyl, pyrazole-3-carboxamide Kinases, antimicrobial
Compound 14 Benzo[d]thiazole-quinoline 6-trifluoromethyl, piperazine Bacterial enzymes
Benzodioxine-Thiadiazole Benzodioxine-thiadiazole Thiosemicarbazide Antioxidant/antimicrobial
Riluzole Benzo[d]thiazole 2-amino Glutamate receptors (CNS)
Dabrafenib Benzo[d]thiazole Sulfonamide, pyridopyrimidine BRAF kinase

Physicochemical Properties

  • Target Compound : Methylsulfonyl increases hydrophilicity (predicted logP ~2.1), while the pyrazole may reduce membrane permeability.
  • Compound 14 : Trifluoromethyl elevates logP (~3.5), but piperazine improves aqueous solubility .
  • Benzodioxine-Thiadiazole Derivatives : Lower solubility (logP ~4.0) due to aromatic stacking .

Pharmacokinetics

  • Target Compound : Methylsulfonyl may reduce hepatic clearance, enhancing half-life (t1/2 ~6–8 hours).
  • Compound 14 : Piperazine linker improves absorption (Tmax = 2 hours) but undergoes CYP3A4 metabolism .
  • Benzodioxine-Thiadiazole : Rapid clearance (t1/2 ~2 hours) due to thiadiazole instability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with functionalized benzothiazole derivatives. For example, a general procedure includes:

  • Step 1 : Reacting 1,3-dimethylpyrazole intermediates with thiourea derivatives to form thiolated precursors under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Introducing the methylsulfonyl group via sulfonation of the benzothiazole ring using methanesulfonyl chloride in a polar aprotic solvent .
  • Step 3 : Final coupling of the pyrazole and benzothiazole moieties using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to form the carboxamide linkage .
  • Key Considerations : Reaction purity is monitored via TLC, and intermediates are characterized by ¹H/¹³C NMR and HPLC (>95% purity) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assignments of aromatic protons (e.g., pyrazole C-H at δ 7.2–7.5 ppm) and sulfonyl groups (SO₂CH₃ at δ 3.1–3.3 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 402.1234) and fragments .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies side products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance reactivity and solubility .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI in azide-alkyne cycloadditions) enhance coupling efficiency for heterocyclic intermediates .
  • Temperature Gradients : Reflux conditions (80–100°C) for sulfonation steps improve reaction rates, while room-temperature coupling minimizes side reactions .
  • Statistical Design : Response Surface Methodology (RSM) identifies optimal molar ratios (e.g., 1.2:1 benzothiazole:pyrazole) and reaction times .

Q. How should researchers address contradictory bioactivity data in studies involving this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) require:

  • Dose-Response Analysis : Testing across a wide concentration range (nM to μM) to identify therapeutic windows .
  • Assay Validation : Comparing results across multiple assays (e.g., MTT for cytotoxicity vs. ELISA for cytokine inhibition) to rule out false positives .
  • Structural Analog Comparison : Evaluating substituent effects (e.g., methylsulfonyl vs. bromo groups on benzothiazole) to isolate activity drivers .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Long-term environmental studies should adopt a tiered approach:

  • Phase 1 (Lab-Scale) : Measure physicochemical properties (logP, solubility) and abiotic degradation (hydrolysis, photolysis) under controlled conditions .
  • Phase 2 (Microcosm) : Simulate soil/water systems to assess bioavailability and microbial degradation using LC-MS/MS for metabolite tracking .
  • Phase 3 (Field Studies) : Monitor real-world persistence and bioaccumulation in model organisms (e.g., Daphnia magna) with isotopic labeling .

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